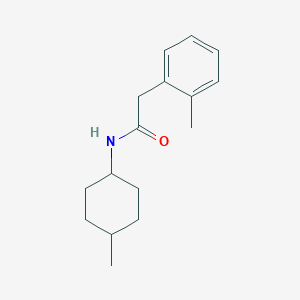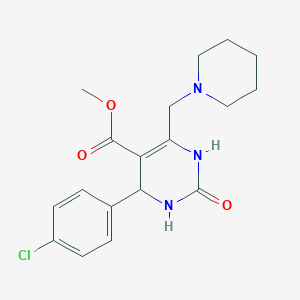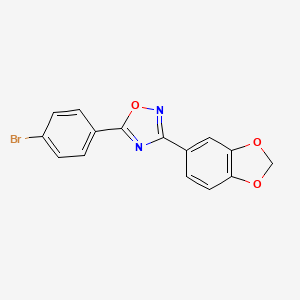
N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-4-methylcyclohexanamine or commonly referred to as "4-Me-TMP," is a research chemical that has gained significant interest in the scientific community due to its potential therapeutic effects.
Wirkmechanismus
N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in improved cognitive function, increased alertness, and enhanced mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in improved cognitive function, increased alertness, and enhanced mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic effects, particularly in the treatment of ADHD and narcolepsy. However, a limitation is the lack of research on its long-term effects and safety.
Zukünftige Richtungen
For research on N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide include further studies on its potential therapeutic effects, as well as its safety and long-term effects. Additionally, research on its potential use as a treatment for other conditions, such as depression and anxiety, could also be explored. Finally, the development of more selective and potent analogs could provide additional insights into the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide involves the reaction of 4-methylcyclohexanone with 2-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization to obtain a white crystalline powder with a melting point of 111-114°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide has been studied for its potential use as a cognitive enhancer and stimulant. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved focus, concentration, and motivation. Additionally, it has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-7-9-15(10-8-12)17-16(18)11-14-6-4-3-5-13(14)2/h3-6,12,15H,7-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCOFOFPYMTHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374069.png)
![3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5374079.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)


![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-piperidinol](/img/structure/B5374117.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5374136.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)